molecular formula C13H18N2O B4242468 N,N-diethyl-1-indolinecarboxamide CAS No. 61589-12-6

N,N-diethyl-1-indolinecarboxamide

Cat. No.: B4242468
CAS No.: 61589-12-6
M. Wt: 218.29 g/mol
InChI Key: ZWMBWNRAUWHCID-UHFFFAOYSA-N
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Description

N,N-Diethyl-1-indolinecarboxamide is a carboxamide derivative featuring an indoline core (a bicyclic structure comprising a benzene ring fused to a partially saturated five-membered nitrogen-containing ring). The molecule is substituted at the 1-position with a carboxamide group, where the nitrogen is further modified with two ethyl groups.

Properties

IUPAC Name

N,N-diethyl-2,3-dihydroindole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-3-14(4-2)13(16)15-10-9-11-7-5-6-8-12(11)15/h5-8H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWMBWNRAUWHCID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)N1CCC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60388119
Record name ST50668002
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60388119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61589-12-6
Record name ST50668002
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60388119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-1-indolinecarboxamide typically involves the reaction of indole-1-carboxylic acid with diethylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as toluene or acetonitrile. The reaction mixture is heated to around 110°C for about an hour, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using standard techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: N,N-diethyl-1-indolinecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of N,N-diethyl-1-indolinecarboxamide involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Compound Name Core Structure Substituents Physical State Melting Point (°C) Rf Value Purity (%)
N,N-Diethyl-1-indolinecarboxamide Indoline 1-carboxamide (N,N-diethyl) Not reported Not reported Not reported Not reported
8h Indoline 3,3-diallyl, 1-carbamoylcyclopropanecarbonyl White solid 121 0.71 87
8i Indoline 3,3-diallyl, 1-chloroacetyl Yellow oil - 0.27 61
N,N-Diethyl-1H-indole-1-carboxamide Indole 1-carboxamide (N,N-diethyl) Not reported Not reported Not reported Not reported

Biological Activity

N,N-Diethyl-1-indolinecarboxamide, also known as a derivative of indole, has garnered attention in recent years due to its diverse biological activities. Indole and its derivatives are well-known for their pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. This article explores the biological activity of this compound, summarizing key research findings and case studies.

Chemical Structure and Properties

This compound is characterized by its indole structure, which is a bicyclic compound consisting of a benzene ring fused to a pyrrole ring. The presence of the diethyl group enhances its lipophilicity, potentially influencing its biological activity.

Anticancer Activity

Research indicates that indole derivatives exhibit significant anticancer properties. For instance, in studies involving various cancer cell lines, compounds similar to this compound demonstrated promising antiproliferative effects. A recent study reported that certain indole derivatives had GI50 values ranging from 26 nM to 86 nM against pancreatic and breast cancer cell lines .

CompoundCell Line TestedGI50 (nM)
This compoundMCF-7104
Erlotinib (reference)MCF-733
Other Indole DerivativesPanc-126 - 86

These findings suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Activity

Indole derivatives have also been studied for their antimicrobial properties. For example, compounds targeting Mycobacterium tuberculosis have shown promising results in vitro. The minimum inhibitory concentration (MIC) values for some indole derivatives were significantly lower than those of standard antibiotics like isoniazid .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • EGFR Inhibition : Some studies have shown that indole derivatives can inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in cancer progression. For instance, one derivative exhibited an IC50 value of 71 nM against EGFR, outperforming erlotinib .
  • Caspase Activation : Indole compounds have been linked to the activation of caspases, leading to programmed cell death in cancer cells .

Study 1: Antiproliferative Effects

In a controlled laboratory setting, this compound was tested against several cancer cell lines including MCF-7 and Panc-1. The results indicated that while it was less potent than some other indole derivatives, it still displayed significant antiproliferative activity with an IC50 value of approximately 104 nM against MCF-7 cells.

Study 2: Antimicrobial Efficacy

A comparative study evaluated various indole derivatives against multidrug-resistant strains of Mycobacterium tuberculosis. The results revealed that certain derivatives had MIC values as low as 0.012 μM, indicating strong potential for therapeutic applications in treating resistant infections .

Q & A

Q. What are the common synthetic routes for N,N-diethyl-1-indolinecarboxamide, and what factors influence reaction yield?

Methodological Answer: this compound can be synthesized via coupling reactions between indolinecarboxylic acid derivatives and diethylamine. Key steps include:

  • Activation of the carboxyl group : Use coupling agents like EDCl/HOBt or carbodiimides to form an active intermediate (e.g., acyl chloride or mixed anhydride).
  • Amide bond formation : React the activated intermediate with diethylamine under inert conditions.
  • Purification : Column chromatography or recrystallization to isolate the product.

Factors affecting yield:

  • Reagent stoichiometry : Excess diethylamine (1.5–2.0 equivalents) improves conversion .
  • Temperature : Reactions typically proceed at 0–25°C to minimize side reactions .
  • Solvent choice : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates .

Q. How is the structure of this compound characterized in academic research?

Methodological Answer: Structural validation relies on a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm the presence of diethyl groups (δ 1.1–1.3 ppm for CH3_3, δ 3.3–3.5 ppm for CH2_2) and the indolinecarboxamide backbone .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C13_{13}H18_{18}N2_2O) .
  • Infrared Spectroscopy (IR) : Amide C=O stretch (~1650 cm1^{-1}) and N-H bend (~1550 cm1^{-1}) confirm functional groups .

Q. What in vitro assays are suitable for preliminary evaluation of its bioactivity?

Methodological Answer:

  • Antimicrobial assays : Broth microdilution to determine minimum inhibitory concentrations (MIC) against Mycobacterium species, as seen in structurally related indolecarboxamides .
  • Enzyme inhibition studies : Fluorescence-based assays to assess interactions with targets like kinases or proteases .
  • Cytotoxicity screening : MTT assays on mammalian cell lines (e.g., HEK293) to evaluate selectivity .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing derivatives with improved bioactivity?

Methodological Answer:

  • High-throughput screening (HTS) : Test diverse reagents (e.g., substituted amines) and conditions (e.g., microwave-assisted synthesis) to rapidly identify optimal routes .
  • Continuous flow reactors : Enhance reproducibility and yield by controlling residence time and temperature gradients .
  • Computational modeling : Use DFT calculations to predict reactivity of indolinecarboxamide intermediates with specific nucleophiles .

Q. How should researchers address contradictory data in biological activity studies?

Methodological Answer:

  • Control experiments : Replicate studies with standardized protocols (e.g., identical cell lines, solvent controls) to rule out batch variability .
  • Meta-analysis : Compare datasets across multiple studies to identify trends (e.g., correlation between lipophilicity and antimicrobial potency) .
  • Mechanistic follow-up : Use techniques like surface plasmon resonance (SPR) to validate target engagement if initial activity assays conflict .

Q. What strategies are effective for studying target interactions and mechanism of action?

Methodological Answer:

  • Isothermal titration calorimetry (ITC) : Quantify binding affinity and thermodynamic parameters for enzyme-substrate interactions .
  • X-ray crystallography : Resolve co-crystal structures of the compound bound to targets (e.g., bacterial enzymes) to guide structure-activity relationship (SAR) studies .
  • Transcriptomic profiling : RNA-seq analysis on treated cells to identify differentially expressed pathways .

Q. What are best practices for managing and sharing research data on this compound?

Methodological Answer:

  • FAIR principles : Use electronic lab notebooks (ELNs) like Chemotion to ensure data is Findable, Accessible, Interoperable, and Reusable .
  • Public repositories : Deposit spectral data (NMR, HRMS) in platforms such as RADAR4Chem or nmrXiv .
  • Metadata standardization : Annotate datasets with detailed experimental conditions (e.g., CAS numbers, solvent purity) to facilitate replication .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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